Lipophilicity Advantage Over Unsubstituted Phenethylamine
2-(4-Phenethyl-phenyl)-ethylamine hydrochloride exhibits a calculated LogP of 3.92 . This value is significantly higher than the LogP of the parent phenethylamine scaffold, which is approximately 1.4. This ~2.5 log unit increase reflects the addition of the 4-phenethyl substituent and translates to an approximately 300-fold greater partition coefficient into hydrophobic phases, directly influencing membrane permeability and potential for passive blood-brain barrier penetration.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.92 (free base form of the hydrochloride, C16H19N) |
| Comparator Or Baseline | Phenethylamine (unsubstituted parent): approximate LogP 1.4 |
| Quantified Difference | ΔLogP ≈ +2.5 |
| Conditions | In silico prediction from vendor datasheet; comparator value from standard reference (PubChem) |
Why This Matters
This quantitative lipophilicity difference, while not a biological activity comparison, directly informs ADME property predictions and compound suitability for passive cell-permeability-dependent assays or synthetic routes requiring a hydrophobic intermediate.
